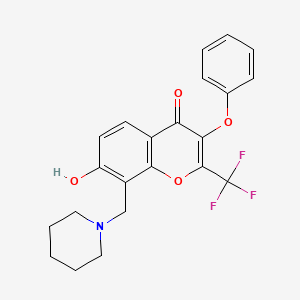![molecular formula C13H22O2 B5910005 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol is a chemical compound that has garnered attention from the scientific community due to its potential applications in various fields. It is a bicyclic compound that has a unique structure, which makes it an interesting subject for research. 2.1]hept-2-yl-1,2-cyclohexanediol.
作用機序
The mechanism of action of 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol is not fully understood. However, several studies have suggested that it may act as an agonist for certain receptors in the brain. This suggests that it may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol has several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which suggests that it may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol in lab experiments is its unique structure. This makes it an interesting subject for research, and it has potential applications in various fields. However, the synthesis process is complex and time-consuming, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol. One of the most promising areas of research is in the development of new drugs. The unique structure of this compound makes it an attractive candidate for drug design, and several studies have shown that it has potential therapeutic applications. There is also ongoing research on its use in materials science, as it has been shown to have unique properties that make it useful in the development of new materials. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurological and inflammatory diseases.
Conclusion:
In conclusion, 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol is a unique compound that has potential applications in various fields. Its synthesis is complex, and its mechanism of action is not fully understood. However, several studies have shown that it has potential therapeutic applications, particularly in the development of new drugs. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol is a complex process that requires several steps. The most common method of synthesis involves the reaction of 2-norbornene with diethyl malonate in the presence of a catalyst. The resulting product is then subjected to a series of reactions to obtain the final compound. The yield of this method is relatively low, and there are ongoing efforts to improve the synthesis process.
科学的研究の応用
4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. The unique structure of this compound makes it an attractive candidate for drug design, and several studies have shown that it has potential therapeutic applications. It has also been studied for its use in materials science, as it has been shown to have unique properties that make it useful in the development of new materials.
特性
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)cyclohexane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h8-15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPAOBRTOEZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3CCC(C(C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bicyclo[2.2.1]hept-2-yl)cyclohexane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)

![5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)